molecular formula C17H23N3O B11074531 N-1-adamantyl-N'-(pyridin-4-ylmethyl)urea

N-1-adamantyl-N'-(pyridin-4-ylmethyl)urea

Cat. No.: B11074531
M. Wt: 285.4 g/mol
InChI Key: ROGZRRBZJHPUFQ-UHFFFAOYSA-N
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Description

N-1-adamantyl-N’-(pyridin-4-ylmethyl)urea is a compound that combines the adamantane structure with a pyridine moiety through a urea linkage. Adamantane is a tricyclic hydrocarbon known for its stability and unique cage-like structure, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-adamantyl-N’-(pyridin-4-ylmethyl)urea typically involves the reaction of 1-adamantylamine with pyridine-4-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with an isocyanate to form the desired urea derivative. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for N-1-adamantyl-N’-(pyridin-4-ylmethyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-1-adamantyl-N’-(pyridin-4-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted pyridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-1-adamantyl-N’-(pyridin-4-ylmethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-1-adamantyl-N’-(pyridin-4-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The adamantane moiety provides stability and lipophilicity, allowing the compound to interact with lipid membranes and proteins. The pyridine moiety can engage in hydrogen bonding and π-π interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-1-adamantyl-N’-(pyridin-3-ylmethyl)urea: Similar structure but with the pyridine nitrogen at the 3-position.

    N-1-adamantyl-N’-(pyridin-2-ylmethyl)urea: Similar structure but with the pyridine nitrogen at the 2-position.

    N-1-adamantyl-N’-(benzyl)urea: Similar structure but with a benzyl group instead of the pyridine moiety.

Uniqueness

N-1-adamantyl-N’-(pyridin-4-ylmethyl)urea is unique due to the specific positioning of the pyridine nitrogen at the 4-position, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

1-(1-adamantyl)-3-(pyridin-4-ylmethyl)urea

InChI

InChI=1S/C17H23N3O/c21-16(19-11-12-1-3-18-4-2-12)20-17-8-13-5-14(9-17)7-15(6-13)10-17/h1-4,13-15H,5-11H2,(H2,19,20,21)

InChI Key

ROGZRRBZJHPUFQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=NC=C4

solubility

41.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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